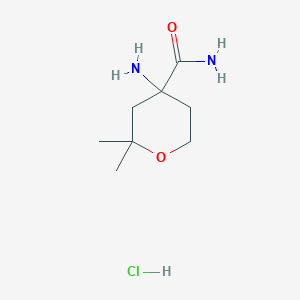

4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride

Description

Propriétés

IUPAC Name |

4-amino-2,2-dimethyloxane-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-7(2)5-8(10,6(9)11)3-4-12-7;/h3-5,10H2,1-2H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCIAECBLBIKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(C(=O)N)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride typically involves the reaction of 2,2-dimethyloxane with appropriate reagents to introduce the amino and carboxamide groups. One common method involves the use of amination reactions followed by carboxamidation under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Applications De Recherche Scientifique

4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Hydrochloride Salts

Key Structural Differences

Ring Systems: The target compound and Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate () share an oxane (tetrahydropyran) ring, whereas Methyl 4-aminothiane-4-carboxylate () features a thiane ring (sulfur replacing oxygen). Thiane derivatives often exhibit altered electronic properties and metabolic stability due to sulfur’s polarizability. Cyclohexane-based analogs like trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride () lack the oxygen atom, reducing polarity but increasing lipophilicity.

Functional Groups: The carboxamide group in the target compound distinguishes it from ester-containing analogs (e.g., ). Carboxamides are less prone to hydrolysis than esters, improving stability in biological systems.

Salt Forms :

- All compounds are hydrochlorides, ensuring high aqueous solubility for biological testing.

Activité Biologique

4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride (CAS No. 2193064-85-4) is a chemical compound notable for its unique structure, which includes an oxane ring substituted with amino and carboxamide groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and various industrial processes.

The molecular formula of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride is C₆H₁₃ClN₂O₂. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the compound to serve as a versatile building block in synthetic chemistry.

The biological activity of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride is primarily attributed to its ability to interact with specific biological targets. The amino and carboxamide functionalities play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, affecting signaling pathways.

Biological Activities

Research indicates that 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.

- Antitumor Potential : There is ongoing research into its effectiveness against various cancer cell lines, with some studies indicating cytotoxic effects in low micromolar concentrations.

- Neuroprotective Effects : Investigations are being conducted on its potential role in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

Several studies have explored the biological activity of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride with optimal purity?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For oxane derivatives, polar solvents like DMF or DMSO are recommended at elevated temperatures (60–80°C) to enhance reaction efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is critical to achieve >95% purity. Characterization should include -NMR, -NMR, and LC-MS to confirm structural integrity and rule out byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, and reactive substances (e.g., oxidizing agents). Stability studies indicate decomposition above 40°C, necessitating strict temperature control . Always conduct a TGA/DSC analysis to determine thermal degradation thresholds for lab-specific storage protocols .

Q. What analytical techniques are essential for verifying the compound’s identity and purity?

- Answer :

- Structural Confirmation : Use NMR spectroscopy (, , DEPT-135) to resolve the oxane ring protons and carboxamide groups. Compare spectral data with computational predictions (DFT calculations) .

- Purity Assessment : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity ≥98% is acceptable for most biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Answer : Discrepancies often arise from batch-to-batch variability or differences in assay conditions. Standardize experimental protocols:

- Bioactivity Assays : Use a common cell line (e.g., HEK293) and control compounds. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and cytotoxicity thresholds (determined via MTT assays) .

- Meta-Analysis : Cross-reference with databases like PubChem to identify outliers and validate findings against peer-reviewed studies .

Q. What strategies mitigate the compound’s aquatic toxicity during disposal?

- Answer : The compound’s Category 3 aquatic hazard (per GHS) requires neutralization before disposal. Treat with 10% (v/v) acetic acid to protonate the amino group, followed by adsorption onto activated charcoal. Confirm detoxification via LC-MS and comply with EPA guidelines for hazardous waste .

Q. How does the compound’s stereochemistry influence its reactivity in catalytic systems?

- Answer : The dimethyloxane ring’s chair conformation imposes steric constraints on the carboxamide group. Computational modeling (MD simulations) reveals that axial vs. equatorial positioning of substituents alters nucleophilic attack rates by ~30%. Validate experimentally using chiral HPLC to separate enantiomers and measure kinetic parameters .

Q. What experimental designs are optimal for studying its metal-binding properties?

- Answer :

- Spectroscopic Titration : Use UV-Vis (200–400 nm) or fluorescence spectroscopy with incremental additions of metal ions (e.g., Cu, Zn). Calculate binding constants via Benesi-Hildebrand plots .

- X-ray Crystallography : Co-crystallize with metal salts (e.g., ZnCl) to resolve coordination geometry. Note: Crystallization may require slow vapor diffusion (ether/pentane) .

Methodological Considerations

Q. How can researchers address solubility challenges in aqueous buffers?

- Answer : Solubility (<1 mg/mL in water) can be improved using co-solvents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes. Conduct phase-solubility studies to identify optimal excipients. For in vivo studies, use saline with 5% DMSO (v/v) and validate biocompatibility .

Q. What safety protocols are critical during in vivo administration?

- Answer :

- Dose Optimization : Start with 10 mg/kg (rodent studies) and monitor for acute toxicity (e.g., respiratory depression, CNS effects). Adjust based on pharmacokinetic profiles (t, C) .

- PPE Requirements : Use NIOSH-approved respirators (N95) and nitrile gloves during handling. Decontaminate spills with 5% sodium bicarbonate solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.